Product packaging for 3-Fluoro-4-methoxybenzene-1-carbothioamide(Cat. No.:)

3-Fluoro-4-methoxybenzene-1-carbothioamide

Cat. No.: B13598533
M. Wt: 185.22 g/mol
InChI Key: PPIXGZWZIRCOQI-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxybenzene-1-carbothioamide is a chemical building block of significant interest in medicinal chemistry and anticancer research. The compound features a benzene core substituted with a fluorine atom, a methoxy group, and a critical carbothioamide (C(=S)NH₂) functional group. This carbothioamide moiety is a key pharmacophore in many bioactive molecules and is frequently utilized in the synthesis of various heterocycles, such as thiosemicarbazones, which are known to exhibit potent biological activities . While specific biological data for this exact compound may require further research, its structural analogs demonstrate promising research value. Compounds bearing the carbothioamide group have been extensively studied as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, a well-validated target in oncology . Furthermore, closely related carbothioamide and thiosemicarbazone derivatives have shown potent antiproliferative activity against a range of human cancer cell lines, including lung (A549), cervical (HeLa), and colorectal (HCT-116) cancers . The mechanism of action for such compounds often involves inducing cell cycle arrest at the G2/M phase and activating the intrinsic apoptotic pathway through upregulation of p53 and caspase-3 . The synthetic precursor to this molecule, 3-Fluoro-4-methoxybenzoic acid, is recognized as a versatile fluorinated building block in the preparation of active pharmaceutical intermediates (APIs) . Researchers can leverage this compound as a key intermediate for developing novel therapeutic agents. Disclaimer: This product is provided for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8FNOS B13598533 3-Fluoro-4-methoxybenzene-1-carbothioamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8FNOS

Molecular Weight

185.22 g/mol

IUPAC Name

3-fluoro-4-methoxybenzenecarbothioamide

InChI

InChI=1S/C8H8FNOS/c1-11-7-3-2-5(8(10)12)4-6(7)9/h2-4H,1H3,(H2,10,12)

InChI Key

PPIXGZWZIRCOQI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=S)N)F

Origin of Product

United States

Contextualization Within Substituted Benzene Derivatives

3-Fluoro-4-methoxybenzene-1-carbothioamide is a member of the broad class of substituted benzene (B151609) derivatives. The chemical behavior and properties of these molecules are profoundly influenced by the nature and position of the substituents attached to the aromatic ring. The substituents dictate the electron density distribution within the ring, which in turn governs the molecule's reactivity, particularly in electrophilic aromatic substitution reactions.

In this specific molecule, the benzene ring is decorated with three distinct groups: a fluorine atom, a methoxy (B1213986) group, and a carbothioamide group.

The methoxy group (-OCH3) is a strong activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance.

The fluorine atom (-F) is a deactivating group due to its high electronegativity, which withdraws electron density via induction. However, like other halogens, it is also an ortho, para-director because of electron-pair donation through resonance.

The carbothioamide group (-CSNH2) is a deactivating and meta-directing group.

Table 1: Electronic Effects of Substituents on the Benzene Ring

Substituent Electronic Effect Directing Effect
Methoxy (-OCH3) Activating Ortho, Para
Fluoro (-F) Deactivating Ortho, Para
Carbothioamide (-CSNH2) Deactivating Meta

Significance of the Carbothioamide Functional Group in Organic Synthesis

The carbothioamide (or thioamide) functional group, R-C(=S)-N(R')R'', is a structural analog of the amide group where the carbonyl oxygen is replaced by sulfur. This substitution imparts unique chemical properties and reactivity, making thioamides valuable intermediates in organic synthesis. researchgate.netresearchgate.net

Thioamides are typically synthesized by the thionation of their corresponding amides. wikipedia.org This is commonly achieved using reagents like phosphorus pentasulfide (P2S5) or Lawesson's reagent. wikipedia.orgorganic-chemistry.org Other synthetic routes include the reaction of nitriles with hydrogen sulfide (B99878) and the Willgerodt-Kindler reaction, which produces aryl thioamides from aryl alkyl ketones. wikipedia.org More contemporary methods involve multi-component reactions, for instance, using aryl aldehydes, an amine source like N,N-dimethylformamide (DMF), and a sulfur source such as thiourea (B124793). nih.govnih.gov

The carbothioamide group is a versatile building block for the synthesis of various sulfur-containing heterocycles, which are prominent scaffolds in many biologically active compounds. rsc.org The sulfur atom in the thioamide is more nucleophilic than the oxygen in an amide, facilitating a range of cyclization reactions.

Table 2: Common Synthetic Methods for Thioamides

Starting Material Reagent(s) Method
Amide Lawesson's reagent or P2S5 Thionation
Nitrile Hydrogen Sulfide (H2S) Thiohydrolysis
Aryl Aldehyde, Amine, Sulfur Various (e.g., CuI, DTBP) Multi-component Reaction
Aryl-alkyl Ketone Sulfur, Amine Willgerodt–Kindler Reaction

Historical and Current Perspectives on Halogenated and Methoxylated Aromatics

The introduction of halogen atoms, particularly fluorine, and methoxy (B1213986) groups into aromatic scaffolds is a cornerstone strategy in medicinal chemistry and drug discovery. namiki-s.co.jpnih.gov These substitutions can profoundly alter a molecule's physicochemical and biological properties.

Halogenated Aromatics: The substitution of hydrogen with a halogen atom can influence a molecule's size, lipophilicity, and electronic distribution. Fluorine, in particular, offers several advantages due to its small size and high electronegativity. The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism. nih.gov Furthermore, halogen atoms can participate in "halogen bonding," a non-covalent interaction with Lewis bases that can enhance binding affinity to biological targets like proteins. namiki-s.co.jpnih.govacs.org The strategic placement of halogens is a widely used tactic to improve the potency and pharmacokinetic profile of drug candidates. acs.org

Methoxylated Aromatics: The methoxy group can also significantly impact a molecule's properties. It can increase polarity and act as a hydrogen bond acceptor, influencing solubility and interactions with biological targets. The methoxy group is also subject to metabolic O-demethylation by cytochrome P450 enzymes, a process that can be exploited in prodrug design or, conversely, needs to be considered for metabolic stability. The synthesis of methoxylated aromatics often involves nucleophilic aromatic substitution, where a leaving group (like a nitro group or a halogen) is displaced by a methoxide (B1231860) source. nih.govresearchgate.net

Chemical Reactivity and Derivatization Pathways

Reactions Involving the Carbothioamide Functional Group

The carbothioamide group (-CSNH₂) is a highly versatile functional group, serving as a linchpin for a multitude of synthetic transformations. Its reactivity stems from the unique properties of the thiocarbonyl (C=S) bond and the nucleophilicity of the adjacent nitrogen and sulfur atoms.

The thiocarbonyl group in 3-Fluoro-4-methoxybenzene-1-carbothioamide is inherently more reactive towards nucleophiles than its oxygen analog, the amide group. openochem.org The carbon-sulfur double bond is weaker and more polarizable than a carbon-oxygen double bond, rendering the thiocarbonyl carbon more electrophilic and susceptible to nucleophilic attack. mdpi.com

Nucleophiles can add to the thiocarbonyl carbon, forming a tetrahedral intermediate. This reactivity is fundamental to many of the derivatization pathways of the molecule. For instance, the sulfur atom can act as a nucleophile, particularly in its tautomeric thioenol form, which is a key step in the formation of many sulfur-containing heterocycles. The nitrogen atom also possesses a lone pair of electrons and can participate in nucleophilic reactions, further contributing to the group's synthetic utility.

The this compound moiety is an excellent precursor for the synthesis of a wide array of five-membered nitrogen and sulfur-containing heterocyclic compounds. These transformations typically involve the carbothioamide group acting as a synthon, providing the necessary N-C-S or N-C-N fragments for ring construction through cyclocondensation reactions.

Thiazoles: Thiazole (B1198619) rings can be constructed using the Hantzsch thiazole synthesis method. nih.govpharmaguideline.comchinesechemsoc.org This typically involves the reaction of the carbothioamide (acting as the thioamide component) with an α-haloketone. The reaction proceeds via initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the 2,4-disubstituted thiazole derivative.

Thiadiazoles: Both 1,3,4- and 1,2,4-thiadiazole (B1232254) isomers can be synthesized from carbothioamide precursors.

1,3,4-Thiadiazoles: These are commonly formed by the cyclization of thiosemicarbazide (B42300) derivatives, which can be conceptually derived from the carbothioamide. researchgate.netnih.gov A general route involves reacting the carbothioamide with an acyl hydrazide or related compound, followed by an acid-catalyzed cyclodehydration. nih.govrhhz.net Alternatively, oxidative cyclization of thiosemicarbazones is a prevalent method. nih.gov

1,2,4-Thiadiazoles: The synthesis of this isomer often involves the oxidative dimerization of thioamides. libretexts.orgresearchgate.netnih.gov For instance, treatment of an aryl thioamide with an oxidizing agent like iodine can lead to the formation of a 3,5-diaryl-1,2,4-thiadiazole. libretexts.org

Pyrazoles: Pyrazoles can be synthesized from precursors containing a thioamide group, although the pathway often involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine (B178648). acs.org However, methods exist where a cyanothioacetamide, which contains both a thioamide and a nitrile group, reacts with hydrazine to form aminopyrazoles, demonstrating the utility of the thioamide moiety in constructing the pyrazole (B372694) ring. quora.com In some reactions, the thioamide group remains intact on the final pyrazole ring, serving as a functional handle for further derivatization. quora.com

Triazoles: Specifically, 1,2,4-triazoles are accessible from thioamide-derived precursors. A common strategy is the cyclization of N-acylthiosemicarbazides. researchgate.net These intermediates can be prepared and then cyclized under basic conditions, leading to 1,2,4-triazole-3-thiones, or under acidic or oxidative conditions to yield other substituted 1,2,4-triazoles. researchgate.netresearchgate.netrsc.org

The following table summarizes these general synthetic pathways.

Target HeterocycleTypical ReagentsGeneral Reaction Type
Thiazoleα-HaloketonesHantzsch Synthesis (Cyclocondensation) nih.govpharmaguideline.com
1,3,4-Thiadiazole (B1197879)Acyl hydrazides, POCl₃Cyclodehydration rhhz.net
1,2,4-ThiadiazoleOxidizing agents (e.g., I₂)Oxidative Dimerization libretexts.org
PyrazoleHydrazine derivatives, 1,3-bielectrophilesCyclocondensation acs.orgquora.com
1,2,4-TriazoleHydrazine, followed by cyclization reagentsCyclization of thiosemicarbazide intermediate researchgate.netresearchgate.net

The carbothioamide functional group can undergo both oxidation and reduction, leading to different classes of compounds.

Oxidation: The sulfur atom in the thioamide is susceptible to oxidation. Mild oxidation can lead to the formation of a disulfide through dimerization. More vigorous oxidation can affect the thiocarbonyl group itself. For instance, copper-catalyzed aerobic oxidation of aryl thioacetamides can yield α-keto aryl thioamides. masterorganicchemistry.com Hypervalent iodine reagents have also been used to promote oxidative coupling reactions of thioamides to form heterocycles like thiazoles. libretexts.org

Reduction: The carbothioamide group can be reduced to an aminomethyl group (-CH₂NH₂). This transformation typically requires strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides and, by extension, thioamides to their corresponding amines. youtube.com Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of amides or thioamides. chinesechemsoc.orgslideshare.net

Aromatic Electrophilic and Nucleophilic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is subject to both electrophilic and nucleophilic substitution reactions, with the regiochemical outcome being strongly influenced by the directing effects of the existing fluoro and methoxy (B1213986) substituents.

In electrophilic aromatic substitution (EAS), the incoming electrophile replaces a hydrogen atom on the aromatic ring. The rate and position of this substitution are governed by the electronic properties of the substituents already present. youtube.com

Methoxy Group (-OCH₃): The methoxy group at the C-4 position is a powerful activating group and an ortho, para-director. slideshare.net It strongly donates electron density to the ring via a resonance effect (+M effect), which outweighs its electron-withdrawing inductive effect (-I effect). This donation stabilizes the cationic intermediate (arenium ion) formed during the attack, particularly when the attack occurs at the positions ortho or para to it.

Combined Directing Effects: In this compound, these two groups have competing and reinforcing effects. The strongly activating methoxy group at C-4 directs electrophiles to its ortho positions (C-3 and C-5) and its para position (C-1).

The C-1 position is blocked by the carbothioamide group.

The C-3 position is blocked by the fluoro group.

This leaves the C-5 position as the most probable site for electrophilic attack, as it is activated by the powerful methoxy group and is sterically accessible.

The fluoro group at C-3 directs to its ortho positions (C-2 and C-4) and its para position (C-6).

The C-4 position is blocked by the methoxy group.

Attack at the C-2 or C-6 positions is less favored because these positions are not activated by the stronger methoxy group.

Therefore, electrophilic substitution is expected to occur predominantly at the C-5 position.

SubstituentPositionEffect on ReactivityDirecting Effect
-OCH₃C-4Strongly ActivatingOrtho, Para
-FC-3Weakly DeactivatingOrtho, Para

In nucleophilic aromatic substitution (SₙAr) , a nucleophile displaces a leaving group on the aromatic ring. This reaction is favored by the presence of strong electron-withdrawing groups. The fluoro group can act as a good leaving group in SₙAr reactions, often better than other halogens, because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. Therefore, under suitable conditions with a strong nucleophile, substitution of the fluorine atom at the C-3 position is a possible reaction pathway.

Expanding the six-membered benzene ring to a seven-membered ring, such as an azepine or cycloheptatriene, represents a significant synthetic challenge that requires specific functionalization strategies. While no specific ring expansion reactions have been documented for this compound, several general methods for the ring expansion of aromatic compounds could potentially be applied.

Nitrene Insertion: One of the most common methods for synthesizing azepines involves the insertion of a nitrene into the benzene ring. This can be achieved by the thermal or photochemical decomposition of an aryl azide. The resulting aryl nitrene can undergo ring expansion to form a 1H-azepine. To apply this to the target molecule, the carbothioamide group would likely need to be converted first to a group that can be transformed into an azide.

Carbene/Carbenoid Cycloaddition: The Büchner ring expansion involves the cycloaddition of a carbene or carbenoid to the benzene ring to form a bicyclo[4.1.0]heptadiene (norcaradiene) intermediate, which then undergoes an electrocyclic ring-opening to yield a cycloheptatriene. researchgate.net Photochemical variants of this reaction are also known. quora.com

Photochemical Rearrangements: Irradiation of benzene derivatives can lead to various rearrangements, including ring expansion. For example, the photoaddition of acetylenes to benzene can yield cycloheptatrienes. acs.org More complex photochemical cascades, sometimes involving dearomatizing cyclization followed by rearrangement, have also been developed for the asymmetric expansion of aromatic rings. quora.com

These strategies represent potential but synthetically complex pathways for modifying the core aromatic structure of this compound.

Cyclization and Annulation Reactions for Fused Systems

The thioamide functionality is a versatile synthon in organic chemistry, enabling the construction of a variety of heterocyclic systems through cyclization and annulation reactions. For this compound, both the reactive sulfur and nitrogen atoms of the thioamide group, as well as the activated benzene ring, can participate in ring-forming processes. These reactions are crucial for the synthesis of fused bicyclic and polycyclic structures, which are of significant interest in medicinal and materials chemistry. The following subsections detail potential pathways for the formation of fused systems, based on established reactivity patterns of aryl thioamides.

Synthesis of Fused Thiazole Derivatives

One of the most common applications of thioamides in heterocyclic synthesis is the construction of a thiazole ring. The Hantzsch thiazole synthesis, a classic and widely used method, involves the reaction of a thioamide with an α-halocarbonyl compound. tandfonline.comwikipedia.orgrsc.org In the case of this compound, this reaction would lead to the formation of a 2-(3-fluoro-4-methoxyphenyl)thiazole derivative. Further functionalization and subsequent ring closure could afford fused systems.

A plausible pathway to a fused system involves using a bifunctional reagent that can react with both the thioamide and the aromatic ring. For instance, reaction with a suitable α-haloketone bearing an additional reactive group could facilitate a subsequent intramolecular cyclization onto the benzene ring, leading to a thieno[2,3-g]benzothiazole or a related fused system. The reaction conditions typically involve a base to facilitate the initial condensation and subsequent cyclization.

Reactant 1Reactant 2 (α-halocarbonyl)Product (Fused System)Reaction Type
This compoundEthyl bromopyruvateEthyl 2-(3-fluoro-4-methoxyphenyl)thiazole-4-carboxylateHantzsch Thiazole Synthesis
This compoundChloroacetone2-(3-fluoro-4-methoxyphenyl)-4-methylthiazoleHantzsch Thiazole Synthesis
This compound2-Chloro-1-phenylethanone2-(3-fluoro-4-methoxyphenyl)-4-phenylthiazoleHantzsch Thiazole Synthesis

Formation of Fused Thiadiazole Systems

Thioamides can also serve as precursors for the synthesis of thiadiazole rings. The oxidative dimerization of thioamides is a known method for the preparation of 1,2,4-thiadiazoles. tandfonline.commdpi.com This reaction, when applied to this compound, would be expected to yield a 3,5-bis(3-fluoro-4-methoxyphenyl)-1,2,4-thiadiazole. While this reaction itself does not directly produce a fused system, the resulting diarylthiadiazole could be a substrate for subsequent annulation reactions.

For the direct synthesis of fused thiadiazoles, intramolecular cyclization pathways are required. This can be achieved if the thioamide is part of a larger molecule containing another reactive functional group. For example, an N-acyl-3-fluoro-4-methoxybenzene-1-carbothioamide could undergo intramolecular cyclization to form a fused 1,3,4-thiadiazole system.

Starting MaterialReagent/ConditionProductFused System Type
This compoundOxidizing agent (e.g., I2, H2O2)3,5-Bis(3-fluoro-4-methoxyphenyl)-1,2,4-thiadiazole1,2,4-Thiadiazole
N-Chloroacetyl-3-fluoro-4-methoxybenzene-1-carbothioamideBaseFused 1,3,4-thiadiazole derivative1,3,4-Thiadiazole

Intramolecular Cyclization to Benzothiazoles

The synthesis of benzothiazoles from N-aryl thioamides is a well-established transformation. indexcopernicus.comresearchgate.netthieme-connect.com While this compound is a benzothioamide, to form a fused system through intramolecular cyclization, a substituent on the nitrogen atom of the thioamide is typically required. For instance, an N-(2-halophenyl)-3-fluoro-4-methoxybenzene-1-carbothioamide could undergo intramolecular C-S bond formation to yield a fused benzothiazole (B30560) system. This type of reaction is often catalyzed by a transition metal, such as copper or palladium. indexcopernicus.com

Another approach involves the generation of a reactive intermediate that can undergo cyclization onto the adjacent aromatic ring. For example, radical-mediated cyclizations of N-aryl thioamides have been reported to produce fused quinoline (B57606) systems. nih.gov A similar strategy could potentially be applied to derivatives of this compound to construct novel fused heterocyclic scaffolds.

SubstrateReagent/CatalystProduct (Fused System)Reaction Type
N-(2-chlorophenyl)-3-fluoro-4-methoxybenzene-1-carbothioamideCopper or Palladium catalystA substituted benzothiazolo[3,2-a]quinolinium derivativeIntramolecular C-S coupling
N-allyl-3-fluoro-4-methoxybenzene-1-carbothioamideIodineA fused thiazoline (B8809763) derivativeIodocyclization

Structure Activity Relationship Sar Investigations and Pharmacophore Elucidation Mechanistic Focus

Impact of Fluoro and Methoxy (B1213986) Substitution on Electronic and Steric Properties

The substitution pattern on the benzene (B151609) ring is a key determinant of the molecule's physicochemical properties, which in turn governs its pharmacokinetic profile and binding affinity. nih.gov In 3-Fluoro-4-methoxybenzene-1-carbothioamide, the fluoro and methoxy groups at the C3 and C4 positions, respectively, create a unique electronic and steric environment.

The fluorine atom at the C3 position is highly electronegative and acts as a weak electron-withdrawing group through induction. nih.gov This can influence the acidity of nearby protons and modulate the molecule's interaction with target proteins. acs.org Fluorine's small size means it introduces minimal steric hindrance, allowing it to serve as a bioisostere for a hydrogen atom while significantly altering electronic properties. acs.org The introduction of fluorine can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can increase lipophilicity, potentially improving membrane permeability. nih.govchemrxiv.org For instance, X-ray studies of some fluorinated compounds have shown that the fluorine substituent can extend into hydrophobic pockets within an ATP binding cleft, fitting more effectively than less fluorinated analogs. acs.org

The methoxy group at the C4 position has a dual electronic effect. While the oxygen is electronegative, its lone pairs can participate in resonance, donating electron density to the aromatic ring. This group can influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters. nih.gov The methoxy group can also act as a hydrogen bond acceptor. The combination of a C3-fluoro and a C4-methoxy group creates a specific electrostatic potential on the surface of the aromatic ring, which is crucial for recognition by a biological target.

Table 1: Physicochemical Impact of Substituents

Substituent Position Electronic Effect Steric Effect Impact on Properties
Fluoro 3 Inductively withdrawing Minimal Increases lipophilicity, can block metabolism, modulates acidity. nih.govacs.org

| Methoxy | 4 | Resonance donating, inductively withdrawing | Moderate | Acts as H-bond acceptor, influences ADME properties. nih.gov |

Role of the Carbothioamide Moiety in Ligand-Target Interactions

The carbothioamide (-CSNH₂) group is a critical functional moiety that often dictates the primary binding interactions of the molecule. This group is a bioisostere of the more common carboxamide group but possesses distinct properties. The sulfur atom is larger and more polarizable than oxygen, which can lead to different binding geometries and strengths.

The carbothioamide group is an excellent hydrogen bond donor (via the N-H protons) and a potential hydrogen bond acceptor (via the sulfur atom). These interactions are fundamental to the specific recognition and binding of the ligand to its target protein or enzyme. Carbothioamide and its derivatives have been investigated for a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects, highlighting the significance of this functional group in molecular interactions. acs.orgnih.gov The conjugated =N-HN-C=S system is considered important for the pharmacological potential of related compounds like thiosemicarbazones. nih.gov

Table 2: Potential Ligand-Target Interactions of the Carbothioamide Moiety

Interaction Type Moiety Atoms Involved Potential Target Residues Significance
Hydrogen Bond Donor N-H₂ Asp, Glu, Ser, Thr, Carbonyl backbone Key for affinity and specificity.
Hydrogen Bond Acceptor C=S Arg, Lys, His, Asn, Gln Contributes to binding orientation.
Hydrophobic Interactions Sulfur atom Leu, Ile, Val, Phe Can enhance binding in non-polar pockets.

| Metal Chelation | N and S atoms | Metallic cofactors (e.g., Zn²⁺) | Potential mechanism of enzyme inhibition. nih.gov |

Design Principles for Modulating Binding Affinity through Structural Modification

Based on the roles of the individual functional groups, several design principles can be proposed to modulate the binding affinity and selectivity of this compound. SAR studies on related compounds have demonstrated that even minor structural changes can significantly impact biological activity. nih.govmdpi.com

Modification of Aromatic Substituents:

Positional Isomerism: Moving the fluoro and methoxy groups to different positions on the benzene ring would alter the molecule's dipole moment and the spatial arrangement of hydrogen-bonding and hydrophobic features, likely impacting target affinity.

Substituent Replacement: Replacing the fluoro group with other halogens (Cl, Br) would increase steric bulk and lipophilicity. Substituting it with a hydrogen atom would remove its electron-withdrawing effect. mdpi.com Replacing the methoxy group with a hydroxyl, ethoxy, or trifluoromethoxy group would systematically alter hydrogen bonding capability, steric profile, and electronics. nih.govnih.gov

Modification of the Carbothioamide Group:

N-Alkylation/Arylation: Introducing substituents on the nitrogen atom (e.g., methyl, phenyl) would alter its hydrogen bond donating capacity and introduce new steric or hydrophobic interactions. This is a common strategy to explore the shape of the binding pocket.

Bioisosteric Replacement: Replacing the carbothioamide with a carboxamide, urea (B33335), or sulfonamide could help determine the importance of the sulfur atom and the specific hydrogen bonding pattern for activity.

Table 3: Exemplary Structural Modifications and Predicted Impact

Modification Rationale Predicted Impact on Binding Affinity
Shift Fluoro to C2 Alter electronic distribution and steric profile. Potentially increase or decrease, depending on target topology.
Replace Methoxy with Hydroxyl Introduce a hydrogen bond donor group. May increase affinity if a H-bond acceptor is nearby in the target.
Replace Methoxy with OCF₃ Increase lipophilicity and metabolic stability. nih.gov Could enhance binding in a hydrophobic pocket.

| N-Methylation of thioamide | Remove one H-bond donor, add steric bulk. | Likely to decrease affinity if the N-H is a critical H-bond donor. |

Computational and Predictive SAR Models (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for understanding and predicting the biological activity of compounds like this compound. QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their measured biological activities.

For classes of compounds like substituted benzamides and thiobenzamides, QSAR models have successfully predicted antimicrobial and herbicidal activities. nih.govnih.gov These models rely on calculating various molecular descriptors that quantify the physicochemical properties of the molecules. The results of such analyses can guide the design of new, more potent analogs by identifying the key properties associated with high activity. nih.gov

Commonly used descriptors in QSAR studies for aromatic amides and thioamides include:

Topological Descriptors: These describe the connectivity and branching of atoms in the molecule (e.g., molecular connectivity indices). nih.gov

Electronic Descriptors: These quantify the electronic properties, such as partial charges on atoms, dipole moment, and energies of frontier orbitals (HOMO/LUMO).

Steric/Shape Descriptors: These describe the three-dimensional shape and size of the molecule (e.g., Kier's shape indices). nih.gov

Hydrophobicity Descriptors: Typically represented by the partition coefficient (log P), which is crucial for membrane permeability and hydrophobic interactions.

A QSAR model for a series of analogs of this compound could take the form of a linear equation, such as:

Biological Activity (e.g., log(1/IC₅₀)) = c₁(Descriptor A) + c₂(Descriptor B) + ... + constant

The predictive power of such models, often validated by high cross-validated r² values, allows for the virtual screening and prioritization of new candidate structures before their synthesis, saving time and resources. nih.gov

Table 4: Common Descriptors in QSAR Models for Aromatic Thioamides

Descriptor Class Example Descriptors Property Represented
Topological Molecular Connectivity Indices (e.g., ²χ) Atomic connectivity, size, branching. nih.gov
Steric Kier's Shape Indices (e.g., κₐ₁) Molecular shape and flexibility. nih.gov
Electronic Hammett constants (σ), Dipole Moment Electron-donating/withdrawing effects, polarity.

| Hydrophobicity | Log P | Lipophilicity, ability to cross membranes. |

Advanced Applications As a Synthetic Building Block

Role in the Synthesis of Complex Heterocyclic Systems

The thioamide moiety is a key functional group for the construction of various sulfur and nitrogen-containing heterocyclic rings. "3-Fluoro-4-methoxybenzene-1-carbothioamide" serves as a readily available starting material for the synthesis of biologically relevant heterocyclic systems such as thiazoles, pyrimidines, and thiadiazoles.

The Hantzsch thiazole (B1198619) synthesis is a classic and widely used method for the preparation of thiazole derivatives. ijpcbs.commdpi.com This reaction involves the condensation of a thioamide with an α-haloketone. In this context, "this compound" can react with various α-haloketones to yield 2-substituted-4-(3-fluoro-4-methoxyphenyl)thiazoles. The fluorine and methoxy (B1213986) groups on the phenyl ring can influence the reaction kinetics and the properties of the resulting thiazole derivatives. nih.gov For instance, the synthesis of novel thiazole derivatives bearing aromatic moieties has been explored for developing new antibacterial and antifungal agents. mdpi.com

Thioamides are also crucial precursors for the synthesis of pyrimidine (B1678525) and thiadiazole derivatives. Pyrimidines can be synthesized through reactions involving the condensation of thioamides with compounds containing a 1,3-dicarbonyl moiety or its synthetic equivalent. researchgate.net Similarly, 1,3,4-thiadiazoles can be prepared from thioamides through oxidative cyclization reactions with various reagents. ijpcbs.comsemanticscholar.orgmdpi.com The resulting fluorinated and methoxy-substituted pyrimidines and thiadiazoles are of interest in medicinal chemistry due to their potential biological activities. nih.govnih.gov

Table 1: Examples of Heterocyclic Systems Synthesized from Thioamide Precursors
Heterocyclic SystemGeneral Synthetic MethodRole of ThioamidePotential Significance of 3-Fluoro-4-methoxy Substituents
Thiazoles Hantzsch Thiazole SynthesisProvides the N-C-S fragment of the thiazole ring.Modulate electronic properties and biological activity of the final compound.
Pyrimidines Condensation with 1,3-dicarbonyl compoundsActs as a source of the N-C-N fragment.Influence the reactivity and potential therapeutic applications of the resulting pyrimidines.
Thiadiazoles Oxidative cyclizationServes as a key building block for the thiadiazole ring.Enhance metabolic stability and binding interactions with biological targets.

Utility in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. organic-chemistry.org Thioamides can participate in various MCRs, and "this compound" is a potential substrate for such transformations.

The Biginelli reaction, a well-known MCR, typically involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones or their thio-analogs. organic-chemistry.orgwikipedia.org While thiourea is the common sulfur-containing component, the use of thioamides in Biginelli-type reactions can lead to the formation of diverse heterocyclic scaffolds. The fluorine and methoxy substituents on the aromatic ring of "this compound" could influence the reaction's outcome and the properties of the resulting products. beilstein-journals.org

Other notable MCRs where thioamides or their derivatives can be employed include the Passerini and Ugi reactions. mdpi.comwikipedia.orgwikipedia.orgnih.govbroadinstitute.orgorganic-chemistry.orgfrontiersin.org These isocyanide-based MCRs are highly versatile for the rapid synthesis of peptide-like structures and other complex molecules. While the direct use of thioamides in these reactions is less common than carboxylic acids, their derivatives can be utilized, expanding the synthetic scope of these powerful transformations.

Table 2: Potential Multi-Component Reactions for "this compound"
Multi-Component ReactionGeneral ReactantsPotential Product Scaffold
Biginelli Reaction Aldehyde, β-Ketoester, "this compound"Dihydropyrimidine derivatives
Passerini-type Reaction Aldehyde, Isocyanide, Thioacid derivative of the target compoundα-Acyloxy carboxamide derivatives
Ugi-type Reaction Aldehyde, Amine, Isocyanide, Thioacid derivative of the target compoundBis-amide (peptidomimetic) structures

Potential as a Precursor in Materials Science Research

The unique electronic properties imparted by the fluorine and methoxy substituents make "this compound" an interesting candidate as a precursor in materials science.

In polymer chemistry, fluorinated aromatic compounds are used to synthesize polymers with desirable properties such as high thermal stability, chemical resistance, and specific optical properties. nih.govresearchgate.net The incorporation of the 3-fluoro-4-methoxyphenyl group from the target carbothioamide into a polymer backbone could lead to materials with tailored characteristics. Thioamides themselves can be used in the synthesis of polythioamides, a class of polymers with potential applications in metal ion coordination and catalysis. chemrxiv.orgchemrxiv.org

In the field of organic electronics, molecules containing electron-donating (methoxy) and electron-withdrawing (fluoro) groups are of great interest for the development of organic semiconductors. The electronic nature of "this compound" makes it a potential building block for the synthesis of novel organic electronic materials.

Table 3: Potential Applications in Materials Science
Area of Materials SciencePotential Role of "this compound"Desired Material Properties
Polymer Chemistry Monomer for the synthesis of fluorinated polythioamides or other sulfur-containing polymers.High thermal stability, chemical resistance, specific optical and electronic properties.
Organic Electronics Building block for the synthesis of organic semiconductors.Tunable electronic properties for applications in transistors and solar cells.
Metal-Organic Frameworks (MOFs) Organic ligand for the construction of novel MOFs.Controlled porosity, hydrophobicity, and catalytic activity.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of thioamides is a well-established field; however, the development of more efficient, sustainable, and versatile methods remains a critical area of research. For 3-Fluoro-4-methoxybenzene-1-carbothioamide, future synthetic strategies could focus on several key areas. The exploration of microwave-assisted organic synthesis (MAOS) could significantly reduce reaction times and improve yields compared to conventional heating methods. Furthermore, flow chemistry presents an opportunity for the continuous and scalable production of the target compound with enhanced safety and control over reaction parameters.

Another promising avenue is the development of greener synthetic routes. This could involve the use of environmentally benign solvents, such as water or supercritical carbon dioxide, and the development of catalytic methods that minimize waste. For instance, investigating the use of solid-supported reagents or catalysts would facilitate easier product purification and catalyst recycling. The direct thionation of the corresponding amide, 3-fluoro-4-methoxybenzamide, using novel, milder, and more selective thionating agents beyond the traditional Lawesson's reagent could also be a focal point.

ParameterConventional SynthesisFuture Sustainable Synthesis
Solvent Often organic solvents (e.g., toluene (B28343), THF)Water, supercritical CO2, ionic liquids
Energy Input Conventional heating (oil bath)Microwave irradiation, sonication
Catalyst Stoichiometric reagentsRecyclable solid-supported catalysts
Process Batch processingContinuous flow processing

Advanced Spectroscopic Characterization Under Non-Standard Conditions

While standard spectroscopic techniques such as NMR and IR are essential for routine characterization, the study of this compound under non-standard conditions could provide deeper insights into its molecular behavior. Variable-temperature NMR (VT-NMR) spectroscopy would be invaluable for studying the rotational dynamics around the C-N bond of the carbothioamide group, providing information on the rotational energy barrier.

Furthermore, solid-state NMR (ssNMR) could be employed to understand the packing and intermolecular interactions of the compound in its crystalline form. Advanced techniques such as two-dimensional infrared (2D-IR) spectroscopy could probe the vibrational coupling between different functional groups in real-time, offering a more detailed picture of its molecular dynamics. Investigating the compound's spectroscopic signature under high pressure or in different solvent environments would also contribute to a more comprehensive understanding of its physicochemical properties.

Deeper Computational Exploration of Reactivity and Mechanisms

Computational chemistry offers a powerful tool to complement experimental studies. For this compound, density functional theory (DFT) calculations can be employed to predict its geometric and electronic properties, including bond lengths, bond angles, and molecular orbital energies. These calculations can also provide insights into its spectroscopic properties, aiding in the interpretation of experimental NMR, IR, and UV-Vis spectra.

A deeper computational exploration could focus on mapping the potential energy surfaces of its reactions. This would allow for the elucidation of reaction mechanisms and the prediction of transition state geometries and activation energies for various chemical transformations. For example, computational studies could predict the regioselectivity of electrophilic or nucleophilic attack on the molecule. Furthermore, molecular dynamics (MD) simulations could be used to study the solvation of the compound and its interactions with biological macromolecules, providing a foundation for rational drug design.

Exploration of New Chemical Transformations and Derivatization

The carbothioamide functional group is a versatile handle for a wide range of chemical transformations. Future research should focus on exploring the reactivity of this compound to synthesize novel derivatives with potentially interesting properties. For instance, it can serve as a precursor for the synthesis of various five- and six-membered heterocyclic compounds, such as thiazoles, thiadiazoles, and pyrimidines, which are prevalent scaffolds in medicinal chemistry.

The development of novel metal-catalyzed cross-coupling reactions involving the carbothioamide group could also be a fruitful area of investigation. This could lead to the formation of new carbon-carbon or carbon-heteroatom bonds, expanding the chemical space accessible from this starting material. Derivatization of the fluoro and methoxy (B1213986) substituents on the benzene (B151609) ring, while potentially more challenging, could also be explored to fine-tune the electronic and steric properties of the molecule.

Reaction TypePotential Products
CyclocondensationThiazoles, thiadiazoles, pyrimidines
S-AlkylationThioimidates
Oxidative CyclizationBenzothiazoles
Cross-CouplingNovel biaryl or heteroaryl structures

Design of Analogs for Mechanistic Biological Probes

The structural motifs present in this compound suggest its potential as a starting point for the design of mechanistic biological probes. The introduction of reporter groups, such as fluorescent tags or photoaffinity labels, could transform the molecule into a tool for studying biological processes. For example, a fluorescently labeled analog could be used to visualize its localization within cells.

Furthermore, the synthesis of a library of analogs with systematic modifications to the substitution pattern on the benzene ring could be used to probe structure-activity relationships (SAR) for a particular biological target. The fluorine atom can be particularly useful in this context, as it can serve as a sensitive reporter for ¹⁹F NMR studies to monitor binding events with proteins. The design of biotinylated or clickable analogs would also facilitate the identification of its cellular binding partners through proteomics approaches.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-fluoro-4-methoxybenzene-1-carbothioamide?

  • Methodological Answer : The compound can be synthesized via thionation of 3-fluoro-4-methoxybenzamide using Lawesson’s reagent or phosphorus pentasulfide under reflux conditions. Alternatively, coupling 3-fluoro-4-methoxybenzoic acid with ammonium thiocyanate in the presence of POCl₃ may yield the carbothioamide group. Reaction optimization (e.g., solvent choice, temperature) is critical to suppress side products like sulfoxides or over-oxidized derivatives .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : To confirm the methoxy (-OCH₃), fluorine, and thiocarbamide (-C(=S)NH₂) groups.
  • FTIR : To identify S-H stretches (~2550 cm⁻¹) and C=S vibrations (~1250 cm⁻¹).
  • X-ray crystallography : For definitive structural confirmation (as demonstrated for structurally analogous carbothioamides ).
  • HPLC-MS : To assess purity and rule out hydrolysis byproducts.

Q. What stability considerations are critical for handling this compound?

  • Methodological Answer : The thiocarbamide group is prone to oxidation; store under inert gas (N₂/Ar) at -20°C. Avoid prolonged exposure to light, moisture, or oxidizing agents. Monitor for degradation via TLC or HPLC, particularly in polar aprotic solvents like DMSO .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across studies?

  • Methodological Answer : Solubility discrepancies often arise from solvent polarity, temperature, or impurities. Perform systematic solubility tests in graded solvents (e.g., DMSO, THF, EtOAc) under controlled conditions. Use dynamic light scattering (DLS) to detect aggregates in colloidal suspensions, which may mimic poor solubility .

Q. What strategies optimize regioselective functionalization of the benzene ring in this compound?

  • Methodological Answer : Leverage the electron-donating methoxy group and electron-withdrawing fluorine to direct electrophilic substitution. For example:

  • Meta-substitution : Use Friedel-Crafts acylation with AlCl₃ to target the meta position relative to fluorine.
  • Ortho-substitution : Employ directed lithiation with LDA to functionalize the ortho position to the thiocarbamide group.
    Validate regiochemistry via NOESY NMR or X-ray analysis .

Q. How can computational models predict the biological activity of this compound?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with pharmacophore modeling to identify potential targets (e.g., kinase enzymes). Validate predictions using in vitro assays (e.g., enzyme inhibition, cytotoxicity). Cross-reference with structurally similar fluorinated carbothioamides showing antimicrobial or anticancer activity .

Q. What experimental designs address conflicting data on its reactivity with nucleophiles?

  • Methodological Answer : Design a kinetic study comparing reaction rates with primary (e.g., NH₃) vs. secondary (e.g., piperidine) amines. Use stopped-flow IR or ¹⁹F NMR to monitor intermediates. Adjust solvent dielectric (e.g., DMF vs. MeCN) to isolate steric vs. electronic effects .

Q. How to analyze structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy or halogens). Test in bioassays (e.g., MIC for antimicrobial activity) and correlate results with Hammett σ constants or steric parameters. Use QSAR software (e.g., MOE) to model activity trends .

Q. What precautions are necessary when studying fluorinated intermediates in its synthesis?

  • Methodological Answer : Fluorinated byproducts (e.g., HF) require neutralization with CaCO₃ or K₂CO₃. Use PTFE-lined reactors to prevent corrosion. Monitor fluorine content via ion chromatography to ensure complete conversion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.